2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate
Overview
Description
2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C6H4F8O3 and a molecular weight of 276.08 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be substituted by nucleophiles such as amines and alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,3-pentafluoropropanol and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Major Products Formed:
Nucleophilic substitution: Products include substituted carbonates and corresponding nucleophiles.
Hydrolysis: Major products are 2,2,3,3,3-pentafluoropropanol and 2,2,2-trifluoroethanol.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The fluorine atoms in the compound increase its electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound used in organic synthesis.
Methyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar structure but with a methyl group instead of a trifluoroethyl group.
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar structure but with an ethyl group instead of a trifluoroethyl group.
Uniqueness: 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of two highly fluorinated groups, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2,2,2-trifluoroethyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O3/c7-4(8,6(12,13)14)1-16-3(15)17-2-5(9,10)11/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLOLMAJDSWXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193329 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-99-2 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156783-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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